Fexofenadine D6
Overview
Description
Fexofenadine D6 is a deuterium-labeled version of Fexofenadine . Fexofenadine is an antihistamine pharmaceutical drug used to relieve symptoms of hay fever (seasonal allergic rhinitis) and hives of the skin (chronic idiopathic urticaria) .
Synthesis Analysis
The synthesis of Fexofenadine has been reported in several studies . One approach involves an 8-step synthesis starting from readily available and cheap starting materials, leading to Fexofenadine hydrochloride in 59% overall yield . Another approach proposes a new simple route for Fexofenadine synthesis with low cost and easily obtainable raw materials .Molecular Structure Analysis
The molecular formula of Fexofenadine D6 is C32H39NO4 . It has a molecular weight of 507.7 g/mol . The structure of Fexofenadine D6 includes a central oxygenated-C4-moiety .Chemical Reactions Analysis
While specific chemical reactions involving Fexofenadine D6 are not detailed in the search results, Fexofenadine is known to be involved in various reactions related to its role as an antihistamine .Physical And Chemical Properties Analysis
Fexofenadine D6 has a molecular weight of 507.7 g/mol . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Application in Treating Allergic Conditions :
- Fexofenadine is effective in reducing pruritus associated with atopic dermatitis (Kawashima et al., 2003).
- It is safe and effective for treating chronic idiopathic urticaria, significantly reducing pruritus severity and number of wheals (Nelson et al., 2000).
Pharmacokinetic Studies :
- Fexofenadine's unique disposition via drug transporters makes it a model probe for investigating drug-drug interactions (DDI) and understanding the mechanistic aspects of these interactions (Yao & Srinivas, 2012).
- Its interaction with P-glycoprotein and organic anion transporter polypeptides affects its biliary excretion and bioavailability (Tahara et al., 2005).
Interaction with Other Substances :
- The simultaneous administration of probenecid increases the plasma concentration of fexofenadine due to an inhibition of its renal elimination (Tahara et al., 2006).
- Grapefruit juice reduces the bioavailability of fexofenadine, highlighting the importance of understanding food-drug interactions (Dresser et al., 2005).
Future Directions
properties
IUPAC Name |
3,3,3-trideuterio-2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTNPBWLLIMQHL-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)(C(=O)O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661973 | |
Record name | 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fexofenadine-d6 | |
CAS RN |
548783-71-7 | |
Record name | 2-[4-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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